![molecular formula C20H27ClN2O3 B5659020 butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)
butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions and manipulation of functional groups to form the spirocyclic core. For instance, the synthesis of related spirocyclic compounds often employs condensation reactions and specific reagents to construct the complex molecular framework (Wang et al., 2011). Another method involves reacting tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products (Moskalenko & Boev, 2012).
Molecular Structure Analysis
Spirocyclic compounds often display intriguing molecular arrangements, as evidenced by crystallographic studies. For example, the crystal structure analysis of similar compounds reveals the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, showcasing the complexity and stability of these molecules (Wang et al., 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro decane derivatives is highlighted by their ability to undergo various chemical transformations. The reaction with N,N-dimethylformamide dimethyl acetal indicates active methylene groups' participation, leading to isomeric condensation products (Moskalenko & Boev, 2012). These reactions are pivotal for further functionalization and application of the compounds.
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of similar compounds are closely tied to their molecular architecture. The crystallographic data can provide insights into the compound's stability, density, and molecular interactions, which are crucial for understanding its behavior in different environments (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's specific functional groups and molecular structure. The ability to participate in condensation reactions and form stable crystalline structures underscores the unique chemical characteristics of these spirocyclic compounds (Moskalenko & Boev, 2012).
properties
IUPAC Name |
butyl 2-[(4-chlorophenyl)methyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-2-3-12-26-19(25)22-10-8-20(9-11-22)13-18(24)23(15-20)14-16-4-6-17(21)7-5-16/h4-7H,2-3,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVCCGYZWHXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.